1,2,3,4-Tetrahydroquinaldine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

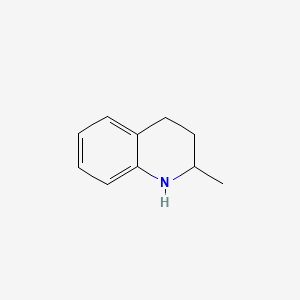

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZICUKPOZUKZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397311 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-19-4, 25448-05-9, 74497-74-8 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, tetrahydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-1,2,3,4-Tetrahydro-2-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074497748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1780-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, tetrahydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1,2,3,4-tetrahydro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-tetrahydro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyltetrahydroquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHV42AW48X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,2,3,4-tetrahydroquinoline is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents and functional materials. Its synthesis is a critical undertaking in medicinal and process chemistry, demanding robust, scalable, and often stereocontrolled methodologies. This guide provides an in-depth technical analysis of the principal synthetic routes to this valuable molecule. We will dissect the mechanistic underpinnings, operational considerations, and comparative advantages of key strategies, including the catalytic hydrogenation of 2-methylquinoline (quinaldine), reductive amination pathways, and classical named reactions. Furthermore, this document offers detailed, field-proven protocols and explores the modern advancements in asymmetric synthesis, equipping researchers with the knowledge to select and optimize the most suitable pathway for their specific research and development objectives.

Introduction: The Significance of the 2-Methyl-1,2,3,4-tetrahydroquinoline Core

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in drug discovery, renowned for its presence in a wide array of bioactive natural products and synthetic pharmaceuticals.[1] The introduction of a methyl group at the C2 position creates a chiral center, opening avenues for stereospecific interactions with biological targets and making 2-methyl-1,2,3,4-tetrahydroquinoline a particularly valuable building block.[2] Its derivatives have demonstrated a broad spectrum of biological activities, serving as precursors for antibacterial agents, antagonists, and various ligands.[3] The efficient and controlled synthesis of this chiral heterocycle is therefore a subject of continuous research and industrial importance.

Strategic Overview of Synthetic Pathways

The synthesis of 2-methyl-1,2,3,4-tetrahydroquinoline can be approached through several distinct strategies. The most direct and industrially favored method involves the reduction of the corresponding aromatic precursor, 2-methylquinoline. Alternative routes, offering different substitution patterns and stereochemical control, rely on the construction of the heterocyclic ring through cyclization reactions.

This guide will focus on the most prevalent and practical methodologies:

-

Catalytic Hydrogenation of 2-Methylquinoline: The direct reduction of the pyridine ring of quinaldine.

-

Chemical Reduction: Using dissolving metal reductions as a classical alternative to catalytic hydrogenation.

-

Ring-Forming Strategies: Building the heterocyclic core from acyclic precursors, such as through the Doebner-von Miller reaction followed by reduction.

The logical flow of these synthetic approaches can be visualized as follows:

Caption: Primary synthetic routes to 2-methyl-1,2,3,4-tetrahydroquinoline.

The Premier Route: Catalytic Hydrogenation of 2-Methylquinoline

The most common and atom-economical method for preparing 2-methyl-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of 2-methylquinoline (quinaldine).[2] This reaction involves the selective reduction of the nitrogen-containing heterocyclic ring while leaving the benzene ring intact.

Mechanistic Rationale and Catalyst Selection

The hydrogenation of quinolines is a heterogeneously catalyzed process where the choice of metal catalyst is paramount for achieving high selectivity and yield. The reaction proceeds through the adsorption of the quinoline onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

-

Catalysts: Noble metals such as Platinum (Pt), Palladium (Pd), Ruthenium (Ru), and Rhodium (Rh) are highly effective. Ruthenium on an alumina support (Ru/Al2O3) is often cited for its high activity.[4] Non-precious metal catalysts, such as granular cobalt systems generated in situ, have also been developed as a more cost-effective and environmentally friendly alternative.[5]

-

Selectivity: The primary challenge is preventing over-reduction of the benzene ring, which would lead to the formation of decahydroquinoline. The steric hindrance provided by the methyl group at the C2 position can influence the reaction pathway and product distribution.[6] Catalyst choice, temperature, and hydrogen pressure are the key levers to control this selectivity. For instance, Pd-based catalysts have shown excellent efficacy in selectively hydrogenating the N-heterocyclic ring.[7]

Experimental Protocol: Hydrogenation using Ruthenium on Alumina

This protocol is based on typical conditions reported for quinoline hydrogenation.[4]

Materials:

-

2-Methylquinoline (Quinaldine)

-

5 wt% Ruthenium on Alumina (Ru/Al2O3) catalyst

-

Solvent (e.g., n-hexane or ethanol)

-

High-pressure autoclave reactor (e.g., Parr reactor)

-

Hydrogen gas (high purity)

Procedure:

-

Reactor Setup: Charge the high-pressure reactor vessel with 2-methylquinoline and the chosen solvent. A typical substrate concentration is 5-10 wt%.

-

Catalyst Addition: Add the 5 wt% Ru/Al2O3 catalyst. The catalyst loading is typically between 1-5 mol% relative to the substrate.

-

Sealing and Purging: Seal the reactor. Purge the system several times with nitrogen gas to remove air, followed by several purges with hydrogen gas.

-

Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 25-75 bar).[4] Begin stirring (e.g., 850 rpm) and heat the reactor to the target temperature (e.g., 120-180 °C).[4]

-

Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. Samples can be carefully withdrawn at intervals (after cooling and depressurizing) and analyzed by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically 4-8 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be recycled. The solvent is then removed from the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure 2-methyl-1,2,3,4-tetrahydroquinoline.

Data Summary: Comparison of Hydrogenation Conditions

| Catalyst | Support | Pressure (bar) | Temperature (°C) | Solvent | Typical Yield | Reference |

| 5 wt% Ru | Al2O3 | 25-75 | 120-180 | n-Hexane | High Conversion | [4] |

| Co(OAc)2/Zn | None (in situ) | 30 | 70-100 | Water | >95% | [5] |

| Pd | Fe3O4 | Not specified | 80 | Not specified | >99% | [7] |

Alternative Synthetic Strategies

While catalytic hydrogenation is dominant, other methods offer unique advantages, particularly in laboratory settings or for accessing specific analogs.

Chemical Reduction (Dissolving Metal)

A classic, albeit less common on an industrial scale, method is the reduction of 2-methylquinoline using sodium metal in boiling ethanol.[8] This method avoids the need for high-pressure equipment.

Protocol Outline:

-

Reflux 2-methylquinoline in absolute ethanol.

-

Cautiously add small pieces of sodium metal to the refluxing mixture over several hours.

-

After the addition is complete, continue refluxing until all the sodium has reacted.

-

Cool the reaction, quench with water, and extract the product with a suitable organic solvent like toluene.

-

Dry the organic extracts and remove the solvent to yield the crude product, which is then purified.[8]

The Doebner-von Miller Reaction: A Ring-Forming Approach

The Doebner-von Miller reaction is a powerful method for synthesizing the quinoline core itself, which can then be reduced.[9][10] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. To produce 2-methylquinoline, aniline is reacted with crotonaldehyde in the presence of an acid catalyst.[11]

Reaction Scheme: Aniline + Crotonaldehyde --(Acid Catalyst)--> 2-Methylquinoline

The resulting 2-methylquinoline can then be subjected to the hydrogenation or chemical reduction methods described previously to afford the target 2-methyl-1,2,3,4-tetrahydroquinoline. This two-step sequence is highly versatile for creating a library of substituted tetrahydroquinolines by varying the aniline starting material.

Caption: Workflow for the two-step synthesis via Doebner-von Miller reaction.

Asymmetric Synthesis

For pharmaceutical applications, accessing a single enantiomer of 2-methyl-1,2,3,4-tetrahydroquinoline is often crucial. This is achieved through asymmetric synthesis, most commonly via the asymmetric hydrogenation of 2-methylquinoline.

-

Chiral Catalysts: This approach utilizes transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) complexed with chiral ligands. These catalysts create a chiral environment around the substrate, directing the addition of hydrogen to one face of the molecule preferentially.

-

Biomimetic Reduction: Another advanced strategy involves biomimetic asymmetric reduction using a chiral and regenerable NAD(P)H model, which can provide chiral 2-functionalized tetrahydroquinolines with excellent enantiomeric excess (ee).[3]

-

Chiral Phosphoric Acids: Chiral Brønsted acids, such as phosphoric acids, have also been employed to catalyze the enantioselective synthesis of tetrahydroquinolines.[12]

These advanced methods can achieve very high enantioselectivities (>98% ee), making them indispensable for the synthesis of chiral drug intermediates.[13]

Conclusion and Future Perspectives

The synthesis of 2-methyl-1,2,3,4-tetrahydroquinoline is a well-established field with catalytic hydrogenation of 2-methylquinoline standing out as the most efficient and scalable route. The choice of catalyst and reaction conditions allows for fine-tuning of the process to maximize yield and selectivity. For applications demanding enantiopure material, asymmetric catalysis provides powerful and highly selective solutions. Ongoing research continues to focus on developing more sustainable and cost-effective catalysts, including those based on earth-abundant metals, and refining asymmetric methods to further improve their efficiency and applicability. This guide serves as a foundational resource for scientists and researchers to navigate the synthesis of this important heterocyclic compound.

References

- Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4- yl)pyrrolidin-2-ones (3a−g). (n.d.). ResearchGate.

- Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline. (n.d.). PrepChem.com.

- Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction. (1993). PubMed.

- Doebner–Miller reaction. (n.d.). Wikipedia.

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). PubMed Central (PMC).

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Taylor & Francis Online.

- Asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines by an enantioselective aza-Michael reaction. (n.d.). Royal Society of Chemistry.

- Optimizing Reaction Conditions for the Hydrogenation Kinetics of 2-Methylquinoline as a. (n.d.). MDPI.

- Recent Advances in Metal-Free Quinoline Synthesis. (2016). PubMed Central (PMC).

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.

- Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. (2021). ACS Publications.

- Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.

- Asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines. (2001). PubMed.

- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). ResearchGate.

- 2-Methyltetrahydroquinoline. (n.d.). Wikipedia.

- Method for one-step preparation of 2-methylquinoline. (2013). Google Patents.

- Optimisation of the hydrogenation of 2-methylquinoline a. (n.d.). ResearchGate.

- HYDRODENITROGENATION OF 2-METHYL QUINOLINE - EFFECT OF STERIC HINDRANCE IN LIQUID PHASE CATALYTIC HYDROGENATION. (2021). REVISTA DE CHIMIE.

- Reductive Amination | Synthesis of Amines. (2022). YouTube.

- Alkylation of 2-Methylquinoline with Alcohols under Additive-Free Conditions by Al2O3-Supported Pt Catalyst. (2013). ResearchGate.

- Reductive amination. (n.d.). Wikipedia.

- Reductive Amination. (n.d.). Harvard University.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. iscre28.org [iscre28.org]

- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 6. revistadechimie.ro [revistadechimie.ro]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One moment, please... [iipseries.org]

- 12. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 13. Asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,2,3,4-Tetrahydroquinaldine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,2,3,4-tetrahydroquinaldine (also known as 2-methyl-1,2,3,4-tetrahydroquinoline). As a key structural motif in various pharmacologically active compounds, a thorough understanding of its spectral characteristics is crucial for unambiguous identification, structural elucidation, and quality control in synthetic and medicinal chemistry.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound featuring a benzene ring fused to a partially saturated pyridine ring, with a methyl substituent at the 2-position. This chiral molecule is a derivative of quinoline and serves as a vital building block in the synthesis of numerous biologically active molecules. The precise arrangement of its atoms, particularly the stereochemistry at the C2 position and the conformation of the heterocyclic ring, gives rise to a unique NMR fingerprint. This guide will dissect this fingerprint, providing the foundational knowledge necessary for researchers working with this important scaffold.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following protocol outlines a standard procedure for obtaining the ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

¹H NMR Spectroscopic Data of this compound

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment and connectivity of the protons in the molecule. The presence of the chiral center at C2 and the puckered nature of the heterocyclic ring lead to diastereotopic protons, resulting in more complex splitting patterns than might be initially anticipated.

Table 1: Assigned ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.98 | d | 7.6 |

| H-7 | 6.92 | t | 7.6 |

| H-8 | 6.61 | d | 7.9 |

| H-6 | 6.45 | t | 7.4 |

| NH | ~3.6 (broad s) | s (broad) | - |

| H-2 | 3.35 | m | - |

| H-4a | 2.85 | ddd | 16.2, 10.5, 5.5 |

| H-4e | 2.75 | dt | 16.2, 4.8 |

| H-3a | 1.95 | m | - |

| H-3e | 1.65 | m | - |

| 2-CH₃ | 1.20 | d | 6.3 |

Note: Chemical shifts and coupling constants are approximate and can be influenced by solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 6.4-7.0 ppm): The four protons on the benzene ring appear in this region, exhibiting characteristic ortho and meta couplings. The electron-donating effect of the nitrogen atom causes these signals to be upfield relative to benzene (δ 7.26 ppm).

-

Heterocyclic Ring Protons (δ 1.6-3.4 ppm):

-

The H-2 proton , being adjacent to the nitrogen and the chiral center, appears as a multiplet around 3.35 ppm. Its coupling to the C2-methyl group and the two H-3 protons results in a complex splitting pattern.

-

The H-3 protons are diastereotopic due to the adjacent chiral center. They appear as two separate multiplets, one more shielded (H-3e, equatorial-like) and one more deshielded (H-3a, axial-like).

-

The H-4 protons are also diastereotopic and benzylic. They exhibit a geminal coupling to each other and vicinal couplings to the H-3 protons, resulting in complex patterns often described as a doublet of doublets of doublets (ddd) and a doublet of triplets (dt).

-

-

NH Proton (δ ~3.6 ppm): The proton on the nitrogen atom typically appears as a broad singlet. Its chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding and exchange.

-

Methyl Protons (δ 1.20 ppm): The three protons of the methyl group at the C2 position appear as a doublet due to coupling with the H-2 proton.

Visualizing the ¹H-¹H Coupling Network:

The connectivity between the protons in the heterocyclic ring can be visualized using a COSY (Correlation Spectroscopy) experiment. The following diagram illustrates the expected key correlations.

Caption: Key ¹H-¹H COSY correlations in this compound.

¹³C NMR Spectroscopic Data of this compound

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Assigned ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-8a | 144.8 |

| C-7 | 129.3 |

| C-5 | 126.8 |

| C-4a | 121.5 |

| C-6 | 117.1 |

| C-8 | 114.0 |

| C-2 | 47.5 |

| C-4 | 30.3 |

| C-3 | 26.5 |

| 2-CH₃ | 22.5 |

Note: Chemical shifts are approximate and can be influenced by the solvent.

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (δ 114-145 ppm): The six carbons of the benzene ring resonate in this region. The carbon attached to the nitrogen (C-8a) is the most deshielded due to the inductive effect of the nitrogen atom. The quaternary carbon (C-4a) also appears in this region.

-

Aliphatic Carbons (δ 22-48 ppm):

-

C-2 , being directly attached to the nitrogen, is the most deshielded of the aliphatic carbons, appearing around 47.5 ppm.

-

C-4 is a benzylic carbon and resonates around 30.3 ppm.

-

C-3 is a simple methylene carbon and is found further upfield at approximately 26.5 ppm.

-

The methyl carbon (2-CH₃) is the most shielded carbon in the molecule, appearing at around 22.5 ppm.

-

Workflow for Structural Elucidation using NMR:

Caption: A typical workflow for structure elucidation using 1D and 2D NMR techniques.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. A detailed analysis of chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of all proton and carbon signals. This in-depth understanding is indispensable for chemists and pharmaceutical scientists working on the synthesis and development of novel therapeutic agents based on the tetrahydroquinoline scaffold. The data and interpretations presented in this guide serve as a valuable reference for the routine characterization and structural verification of this important heterocyclic compound.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- PubChem Compound Summary for CID 96289, 2-Methyl-1,2,3,4-tetrahydroquinoline.

- NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link][2][3]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Methyl-1,2,3,4-tetrahydroquinoline

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-methyl-1,2,3,4-tetrahydroquinoline, a key heterocyclic compound with significant interest in pharmaceutical and medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the ionization techniques, fragmentation pathways, and analytical methodologies pertinent to the characterization of this molecule.

Introduction to 2-Methyl-1,2,3,4-tetrahydroquinoline

2-Methyl-1,2,3,4-tetrahydroquinoline is a methyl-substituted derivative of tetrahydroquinoline.[2] Its structure, comprised of a bicyclic system with a saturated heterocyclic amine ring fused to a benzene ring, presents unique characteristics in mass spectrometric analysis. As a chiral compound, its analysis is crucial in various stages of drug discovery and development.[2] Understanding its behavior under different ionization conditions and its characteristic fragmentation patterns is fundamental for its unambiguous identification and quantification in complex matrices.

Chemical and Physical Properties: [3][4]

| Property | Value |

| Molecular Formula | C₁₀H₁₃N |

| Molar Mass | 147.22 g/mol |

| IUPAC Name | 2-methyl-1,2,3,4-tetrahydroquinoline |

| CAS Number | 1780-19-4 |

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is critical in the mass spectrometric analysis of 2-methyl-1,2,3,4-tetrahydroquinoline, as it directly influences the extent of fragmentation and the information that can be obtained. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), provide complementary data.

Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[5][6][7] This results in a detailed fragmentation pattern that serves as a molecular fingerprint, invaluable for structural elucidation and library matching.

The EI mass spectrum of 2-methyl-1,2,3,4-tetrahydroquinoline is characterized by a prominent molecular ion peak (M⁺˙) and several key fragment ions.[8][9] The fragmentation is primarily driven by the stability of the resulting ions and radicals.

Electrospray Ionization (ESI)

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[10][11] This is particularly useful for confirming the molecular weight of the analyte and for subsequent tandem mass spectrometry (MS/MS) experiments to induce and study fragmentation in a controlled manner.

Deciphering the Fragmentation Pathways

The structural features of 2-methyl-1,2,3,4-tetrahydroquinoline dictate its fragmentation behavior. The presence of the nitrogen atom, the methyl group, and the tetrahydroquinoline ring system leads to characteristic bond cleavages.

Electron Ionization Fragmentation

Under EI conditions, the fragmentation of 2-methyl-1,2,3,4-tetrahydroquinoline is initiated by the loss of an electron to form the molecular ion (m/z 147). Subsequent fragmentation proceeds through several key pathways. A significant fragmentation pathway for 2- and 4-substituted 1,2,3,4-tetrahydroquinolines is the loss of the alkyl substituent, resulting in an intense M-15 peak for the 2-methyl derivative.[8]

A key fragmentation pathway involves the loss of the methyl group (CH₃•) to form a stable ion at m/z 132.[8] Another important fragmentation is the loss of a hydrogen atom, leading to an [M-1]⁺ ion. For 3-methyl-1,2,3,4-tetrahydroquinoline, a significant M-29 peak is observed, corresponding to the loss of an ethyl radical.[8]

Diagram: Proposed Electron Ionization Fragmentation Pathway of 2-Methyl-1,2,3,4-tetrahydroquinoline

Caption: Key fragmentation steps of 2-methyl-1,2,3,4-tetrahydroquinoline under EI.

Collision-Induced Dissociation (CID) of the Protonated Molecule [M+H]⁺

In ESI-MS/MS, the protonated molecule ([M+H]⁺, m/z 148) is subjected to collision-induced dissociation (CID) to elicit structural information. Studies on similar tricyclic tetrahydroquinoline derivatives have shown that major fragmentation routes include the elimination of the side chain.[11] For 2-methyl-1,2,3,4-tetrahydroquinoline, this would correspond to the loss of a methyl radical, although the loss of neutral molecules is more common in CID. A potential fragmentation could involve the loss of methane (CH₄).

Analytical Methodologies: A Practical Approach

The analysis of 2-methyl-1,2,3,4-tetrahydroquinoline is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12][13][14] Given the nature of 2-methyl-1,2,3,4-tetrahydroquinoline, GC-MS is a suitable analytical method.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent such as methanol or dichloromethane to a concentration of 1-10 µg/mL.

-

Derivatization (Optional): For certain applications or to improve chromatographic peak shape and thermal stability, derivatization can be employed.[12][15] Silylation or acylation of the secondary amine can be considered.[15] However, for basic qualitative analysis, derivatization may not be necessary.[13]

-

GC Conditions:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl polysiloxane phase (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.[12]

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Diagram: GC-MS Experimental Workflow

Caption: A typical workflow for the GC-MS analysis of 2-methyl-1,2,3,4-tetrahydroquinoline.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds and is often coupled with ESI.[11][16]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve the sample in a mobile phase compatible solvent, such as a mixture of water and acetonitrile, to a concentration of 1-10 µg/mL.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions (ESI):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flows: Optimize desolvation and cone gas flows.

-

Mass Range: Scan from m/z 50 to 350. For MS/MS, select the precursor ion at m/z 148 and apply a suitable collision energy.

-

Data Interpretation and Validation

The identification of 2-methyl-1,2,3,4-tetrahydroquinoline relies on a combination of chromatographic retention time and the obtained mass spectrum. For EI data, the fragmentation pattern should be compared with reference spectra from databases such as the NIST Mass Spectral Library.[9] The presence of the molecular ion and key fragment ions provides a high degree of confidence in the identification. For ESI data, the accurate mass of the protonated molecule can be used for confirmation, especially with high-resolution mass spectrometers.[11]

Conclusion

The mass spectrometric analysis of 2-methyl-1,2,3,4-tetrahydroquinoline is a well-established method that provides crucial structural information. The choice between GC-MS with electron ionization and LC-MS with electrospray ionization will depend on the specific analytical goals, with EI providing detailed fragmentation for structural confirmation and ESI being ideal for molecular weight determination and targeted fragmentation studies. The methodologies and insights presented in this guide offer a solid foundation for the successful analysis of this important compound in a research and drug development setting.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.

- Gopishetti, S., Singh, S., & Sharma, P. (2011). Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(19), 2815–2827.

- Mazzoleni, L. R., & Zielinska, B. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. Journal of Chromatography A, 1200(2), 160–169.

- Thevis, M., Thomas, A., & Schänzer, W. (2008). Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(19), 3073–3080.

- MacLean, D. B., & Spenser, I. D. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(8), 1499–1506.

- ResearchGate. (n.d.). Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones (3a−g).

- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoline.

- Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.

- ResearchGate. (n.d.). Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry.

- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline.

- Yeh, Y. T. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.

- Science.gov. (n.d.). Chemical derivatization techniques.

- NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-2-methyl-.

- ResearchGate. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.

- MDPI. (2021). Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies.

- Wikipedia. (n.d.). 2-Methyltetrahydroquinoline.

- Wikipedia. (n.d.). Gas chromatography–mass spectrometry.

- NIH. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.

- Royal Society of Chemistry. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes.

- PubChem. (n.d.). (2S)-2-methyl-1,2,3,4-tetrahydroquinoline.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Future Science. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry.

- National Institute of Justice. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids.

- Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.

- NIH. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.

- Chemguide. (n.d.). Mass spectra - fragmentation patterns.

- LCGC International. (n.d.). Electron Ionization for GC–MS.

- National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS).

- NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-.

- NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-.

- SlidePlayer. (n.d.). Interpretation of mass spectra.

- NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-.

- NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-.

- Royal Society of Chemistry. (n.d.). Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN.

Sources

- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 3. 2-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 96289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-2-methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 1376639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

- 6. rroij.com [rroij.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Quinoline, 1,2,3,4-tetrahydro-2-methyl- [webbook.nist.gov]

- 10. Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 15. jfda-online.com [jfda-online.com]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Physicochemical Characterization of 1,2,3,4-Tetrahydroquinaldine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural and Therapeutic Significance of 1,2,3,4-Tetrahydroquinaldine

This compound, also known as 1,2,3,4-tetrahydroquinoline, is a heterocyclic organic compound representing a hydrogenated derivative of quinoline.[1] Its structure is a cornerstone in medicinal chemistry, where it is recognized as a "privileged scaffold."[2] This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, making them invaluable starting points for drug discovery. Derivatives of tetrahydroquinoline are integral to numerous bioactive molecules and pharmacologically relevant agents, with applications in the development of treatments for neurological disorders and as potent inhibitors of NF-κB transcriptional activity in cancer research.[1][3][4]

Given its role as a key intermediate and building block in the synthesis of complex pharmaceuticals, a thorough understanding of its fundamental physical properties is not merely academic; it is a prerequisite for effective synthesis, purification, formulation, and storage.[3] This guide provides an in-depth examination of two critical physical constants of this compound: its melting point and boiling point. We will explore the reported values for these properties, detail the rigorous experimental methodologies for their determination, and discuss the scientific rationale underpinning these protocols, ensuring a self-validating system of analysis.

Core Physical Properties: A Compendium of Reported Values

The physical state of this compound—a colorless to pale yellow oily liquid that may darken upon exposure to air and light and can solidify in the cold—underscores the importance of precise melting and boiling point data.[1][5] A survey of authoritative chemical data sources reveals a range of values, which is common for organic compounds and can be attributed to minor variations in purity and measurement conditions.

| Physical Property | Reported Value(s) | Source(s) |

| Melting Point | 9-14 °C | [5][6][7] |

| ~14 °C | [8] | |

| 13 °C | [3] | |

| 15.0 to 17.0 °C | [9] | |

| 20 °C | [1][10] | |

| Boiling Point | 251 °C (at atmospheric pressure) | [1][3] |

| 248-250 °C (at atmospheric pressure) | [8] | |

| 249 °C (at atmospheric pressure) | [5][6][7] | |

| 113-117 °C (at 10 mmHg) | [5][6][7] |

The proximity of the melting point to typical ambient temperatures (e.g., 15-20°C) is a critical handling consideration. It exists as either a solid or liquid depending on minor temperature fluctuations, impacting transfer, weighing, and storage procedures. The high boiling point at atmospheric pressure suggests that vacuum distillation is the preferred method for purification to prevent thermal degradation.

Experimental Determination of Physical Properties

The following protocols are presented with an emphasis on the underlying principles, ensuring that the resulting data is both accurate and reliable.

Protocol 1: Melting Point Determination via the Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically <1°C). The presence of impurities depresses the melting point and broadens the melting range. Therefore, this measurement is a crucial indicator of purity.

Methodology:

-

Sample Preparation:

-

Causality: The sample must be completely dry. The presence of solvent will artificially depress the melting point. If the sample is not a fine powder, it should be gently crushed on a watch glass. This ensures uniform packing and efficient heat transfer within the capillary tube.

-

Procedure: Place a small amount of this compound on a clean, dry watch glass. If it is in its solid form, use a spatula to crush it into a fine powder.

-

-

Capillary Tube Packing:

-

Causality: A sample height of 1-2 mm is optimal.[11] Too much sample will cause a temperature gradient within the sample itself, leading to a broadened, inaccurate melting range. The sample must be densely packed to facilitate clear observation of the phase transition.

-

Procedure: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample.[11] Some solid will be forced into the tube. Turn the tube upright and gently tap the sealed end on a hard surface to compact the solid at the bottom.[11] Repeat until 1-2 mm of packed sample is achieved.

-

-

Measurement:

-

Causality: The rate of heating is the most critical parameter for accuracy. A rapid temperature ramp will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range. A slow heating rate of 1-2°C per minute near the expected melting point is essential for thermal equilibrium between the sample, the heating block/oil bath, and the thermometer.[11]

-

Procedure: a. Place the packed capillary tube into the sample holder of a melting point apparatus. b. Set the initial temperature to approximately 5-10°C below the lowest expected melting point (e.g., set to 5°C based on the literature). c. Set the heating rate to 1-2°C per minute. d. Observe the sample closely. Record the temperature at which the first drop of liquid appears (T1). e. Continue heating and observe the sample. Record the temperature at which the last crystal of solid melts into liquid (T2). f. The melting range is reported as T1 - T2. For a highly pure sample, this range will be sharp and narrow.

-

Workflow Visualization:

Caption: Workflow for Melting Point Determination.

Protocol 2: Boiling Point Determination via Simple Distillation

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, the liquid converts into vapor. A constant boiling point during distillation is a strong indicator of a substance's purity.

Methodology:

-

Apparatus Setup:

-

Causality: The apparatus must be assembled correctly to ensure accurate temperature measurement and safe operation. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the boiling liquid.[11]

-

Procedure: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

-

Sample and Boiling Chips:

-

Causality: Boiling chips (porous materials) are essential for preventing "bumping," a phenomenon where the liquid superheats and then boils violently. The chips provide nucleation sites for smooth bubble formation.

-

Procedure: Place an appropriate volume of this compound into the round-bottom flask (fill to approximately half to two-thirds of its volume). Add 2-3 boiling chips.

-

-

Heating and Distillation:

-

Causality: The heating should be controlled to achieve a slow, steady distillation rate (e.g., 1-2 drops per second from the condenser). This ensures that the vapor and liquid phases remain in equilibrium, providing a stable and accurate temperature reading.

-

Procedure: a. Begin heating the flask gently using a heating mantle. b. Observe the liquid as it begins to boil and the vapor rises. c. Watch for the condensation ring to rise and pass into the condenser. d. Monitor the thermometer. The temperature will rise and then stabilize as the first drops of distillate are collected in the receiving flask. e. Record the stable temperature reading as the boiling point. This temperature should remain constant throughout the majority of the distillation for a pure compound.

-

Workflow Visualization:

Caption: Workflow for Boiling Point Determination.

Conclusion: Integrating Physical Properties into Drug Development

The precise determination of the melting and boiling points of this compound is fundamental to its application in research and drug development. These properties govern the selection of appropriate reaction conditions, dictate the optimal methods for purification (e.g., recrystallization vs. vacuum distillation), and inform handling and storage protocols to ensure compound stability and integrity. As a privileged scaffold in medicinal chemistry, every derivative synthesized from this core will have its own unique physical properties that must be rigorously characterized. The methodologies and principles outlined in this guide provide a robust framework for obtaining the reliable and accurate data essential for advancing pharmaceutical science.

References

- 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem. [Link]

- The Role of Tetrahydroisoquinolines in Modern Drug Discovery. [Link]

- 1,2,3,4-tetrahydroquinoline - Stenutz. [Link]

- 1,2,3,4-tetrahydro-quinolin - ChemBK. [Link]

- 1,2,3,4-Tetrahydroquinoline (CAS 635-46-1) - Scent.vn. [Link]

- Tetrahydroquinoline - Wikipedia. [Link]

- 1,2,3,4-Tetrahydroquinoline, 98% - Fisher Scientific. [Link]

- Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - NIH. [Link]

- 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem. [Link]

- Determination of the Melting and Boiling Points of Compounds - YouTube. [Link]

- Drugs incorporating tetrahydroquinolines.

- 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed. [Link]

Sources

- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3,4-Tetrahydroquinoline CAS#: 635-46-1 [m.chemicalbook.com]

- 6. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 1,2,3,4-Tetrahydroquinoline, 98% | Fisher Scientific [fishersci.ca]

- 9. 1,2,3,4-Tetrahydroquinoline, 98% | Fisher Scientific [fishersci.ca]

- 10. 1,2,3,4-tetrahydroquinoline [stenutz.eu]

- 11. m.youtube.com [m.youtube.com]

The Catalytic Hydrogenation of Quinaldine: A Mechanistic and Practical Guide

Abstract

The catalytic hydrogenation of quinaldine (2-methylquinoline) is a pivotal transformation in synthetic chemistry, yielding partially or fully saturated heterocyclic structures that are core motifs in numerous pharmaceuticals and fine chemicals.[1][2][3][4] This technical guide provides an in-depth exploration of the reaction mechanism, delving into the intricate interplay between catalyst selection, reaction conditions, and product selectivity. By synthesizing established literature with practical insights, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development aiming to harness the full potential of this versatile reaction. We will dissect the reaction pathways, examine the influence of various catalytic systems, and present a detailed experimental protocol to guide practical application.

Introduction: The Significance of Quinaldine Hydrogenation

Quinaldine, a substituted quinoline, serves as a crucial building block in the synthesis of a wide array of biologically active compounds.[5] Its hydrogenation products, namely 1,2,3,4-tetrahydroquinaldine (THQ), 5,6,7,8-tetrahydroquinaldine (BTHQ), and decahydroquinaldine (DHQ), are key intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[2][3] The selective synthesis of these derivatives is of paramount importance, as the degree of saturation and the position of hydrogenation directly influence the biological and chemical properties of the final product.

The selective reduction of the nitrogen-containing heterocyclic ring to yield this compound is often the primary objective, as this moiety is a common feature in many therapeutic agents.[1][4][6] However, achieving high selectivity can be challenging due to the potential for further hydrogenation of the carbocyclic ring or complete saturation to decahydroquinaldine. A thorough understanding of the underlying reaction mechanism is therefore essential for the rational design of efficient and selective catalytic systems.

The Core Mechanism: A Stepwise Reduction Pathway

The catalytic hydrogenation of quinaldine over a heterogeneous metal catalyst is generally understood to proceed through a series of sequential steps involving the adsorption of the reactant onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The precise mechanism can vary depending on the catalyst and reaction conditions, but a generally accepted pathway involves the following key stages:

-

Adsorption of Quinaldine: The reaction initiates with the adsorption of the quinaldine molecule onto the active sites of the catalyst surface. The nitrogen atom of the pyridine ring, with its lone pair of electrons, plays a crucial role in this initial interaction. The orientation of the adsorbed molecule on the catalyst surface can significantly influence the subsequent hydrogenation steps and, consequently, the product selectivity.

-

Hydrogenation of the Pyridine Ring: The hydrogenation typically commences with the reduction of the more reactive heterocyclic (pyridine) ring. This proceeds via the sequential addition of two hydrogen atoms to the C=N and C=C bonds within the pyridine ring, leading to the formation of this compound (THQ) as the primary intermediate.

-

Further Hydrogenation Pathways: From the THQ intermediate, the reaction can proceed along two distinct pathways, depending on the catalyst's activity and the reaction conditions:

-

Hydrogenation of the Benzene Ring: The carbocyclic (benzene) ring of THQ can be subsequently hydrogenated to yield decahydroquinaldine (DHQ), the fully saturated product.

-

Hydrogenation of the Carbocyclic Ring First (Less Common): Under certain conditions and with specific catalysts, the hydrogenation of the benzene ring can occur prior to the complete saturation of the pyridine ring, leading to the formation of 5,6,7,8-tetrahydroquinaldine (BTHQ).[7]

-

-

Desorption of Products: The final hydrogenated products desorb from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.

The selectivity towards a specific product is a delicate balance between the relative rates of these competing hydrogenation steps.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Quinaldine derivatives: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Biological Activity of Novel Tetrahydroquinaldine Derivatives

Introduction

The tetrahydroquinaldine (THQ) scaffold, a saturated heterocyclic amine, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent biological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of novel tetrahydroquinaldine derivatives, with a focus on their therapeutic potential in oncology, infectious diseases, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.

The versatility of the THQ core allows for extensive structural modifications, leading to a wide array of pharmacological effects. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The exploration of structure-activity relationships (SAR) is crucial in optimizing the therapeutic index of these compounds, enhancing their efficacy while minimizing potential side effects.

Core Structure: Tetrahydroquinaldine

Caption: General structure of the this compound scaffold.

Synthesis of Novel Tetrahydroquinaldine Derivatives

The synthesis of tetrahydroquinaldine derivatives often involves multicomponent reactions, which are highly efficient in generating molecular diversity. Domino reactions, which involve a cascade of intramolecular transformations, have also proven to be a powerful tool for the stereoselective synthesis of these scaffolds.

One common and efficient method is the one-pot multicomponent reaction involving an aniline, an aldehyde, and a cyclic ketone, often catalyzed by an acid. Variations of this approach, such as the use of ionic liquids or sonosynthesis, have been explored to create more environmentally friendly and efficient synthetic routes. Another synthetic strategy involves a two-step process where α,α′-bis(substituted-benzylidene)cycloalkanones are first reacted with malononitrile to form 2-amino-3-cyano-4H-pyrans, which are then converted to the corresponding tetrahydroquinoline derivatives.

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of tetrahydroquinaldine derivatives.

Anticancer Activity

Numerous novel tetrahydroquinaldine derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

A key mechanism through which certain tetrahydroquinaldine derivatives exert their anticancer effects is the induction of oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. By inhibiting this pathway, these compounds can effectively halt tumor progression.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinaldine derivatives.

Induction of Apoptosis

Other tetrahydroquinaldine derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This programmed cell death is often preceded by cell cycle arrest, typically at the G2/M phase.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinaldine derivatives and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Summary of Anticancer Activity of Selected Tetrahydroquinaldine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 15 | MCF-7, HepG2, A549 | < 100 | Apoptosis Induction | |

| Compound 20d | HCT-116 | Micromolar range | PI3K/AKT/mTOR Inhibition | |

| Compound 4a | A549, HCT-116 | Potent | G2/M Arrest, Apoptosis | |

| Compound 5a | HepG-2, MCF-7 | 2.86-13.14 µg/mL | Not specified | |

| Compound SF8 | Hep-2C | 11.9 ± 1.04 | Not specified |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Tetrahydroquinaldine derivatives have shown promise as a new class of antimicrobial compounds.

Mechanism of Action

The precise mechanisms of antimicrobial action for many tetrahydroquinaldine derivatives are still under investigation. However, it is believed that they may disrupt the bacterial cell wall or interfere with essential cellular processes. For instance, the quinoline derivative HT61 has been shown to be effective against Staphylococcus aureus biofilms by inducing cell wall stress.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology (Broth Microdilution):

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the tetrahydroquinaldine derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Several tetrahydroquinaldine derivatives have demonstrated potent anti-inflammatory properties.

Mechanism of Action: COX Inhibition

Some tetrahydroisoquinoline derivatives, structurally related to tetrahydroquinaldines, have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. By inhibiting COX-1 and/or COX-2, these compounds can reduce the production of prostaglandins, which are pro-inflammatory molecules.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

-

Compound Administration: Administer the tetrahydroquinaldine derivative or a control vehicle (e.g., saline) orally or intraperitoneally.

-

Induction of Edema: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Neuroprotective and Other Activities

Derivatives of the closely related tetrahydroisoquinoline scaffold have shown potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds can exert neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory properties. Quinic acid derivatives, for example, have been shown to protect neuronal cells from oxidative stress.

Furthermore, certain tetrahydroquinaldine derivatives have been investigated as cholesterol ester transfer protein (CETP) inhibitors, suggesting a potential role in managing dyslipidemia. Some derivatives have also been explored for their wound-healing properties.

Conclusion and Future Perspectives

Novel tetrahydroquinaldine derivatives represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their potential applications in oncology, infectious diseases, and inflammatory disorders are particularly noteworthy. Future research should focus on:

-

Elucidation of Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets is essential for rational drug design.

-

Optimization of Lead Compounds: Structure-activity relationship studies should be continued to improve the potency, selectivity, and pharmacokinetic properties of lead compounds.

-

In Vivo Efficacy and Safety Studies: Promising candidates should be advanced to more complex preclinical models to evaluate their efficacy and safety profiles.

The continued exploration of the chemical space around the tetrahydroquinaldine scaffold holds great promise for the discovery of new and effective therapeutic agents to address unmet medical needs.

References

- Calhoun, W., Carlson, R. P., Crossley, R., Datko, L. J., Dietrich, S., Heatherington, K., Marshall, L. A., Meade, P. J., Opalko, A., & Shepherd, R. G. (1995).

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroquinaldine for Advanced Research and Development

This guide provides a comprehensive technical overview of 1,2,3,4-tetrahydroquinaldine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, spectroscopic profile, reactivity, and applications, with a focus on providing actionable insights for laboratory and developmental settings.

Chemical Identity and Nomenclature

This compound is a methylated derivative of tetrahydroquinoline. Due to the presence of a methyl group at the 2-position, it is a chiral molecule, existing as a racemic mixture unless resolved into its individual enantiomers.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-Methyl-1,2,3,4-tetrahydroquinoline | [1] |

| Common Name | This compound | [2] |

| CAS Number | 1780-19-4 | [1] |

| Molecular Formula | C₁₀H₁₃N | [2] |

| Molecular Weight | 147.22 g/mol | [1] |

| Chirality | Exists as (R) and (S) enantiomers | [3] |

Physicochemical Properties

This compound is typically a colorless to yellow oil that may darken upon exposure to air. Its physical properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless to yellow oil | [3] |

| Boiling Point | 125 °C at 17 Torr | [3] |

| Solubility | Insoluble in water, soluble in organic solvents | General chemical knowledge |

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 2-methylquinoline (quinaldine). This method is favored for its high efficiency and atom economy.

Catalytic Hydrogenation: A Proven Method

The reduction of the pyridine ring in the quinoline system is thermodynamically favored over the reduction of the benzene ring. This selectivity is exploited in the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

This protocol is adapted from a user-friendly and environmentally conscious method utilizing a granular cobalt catalyst.[4]

-

Catalyst Preparation (in situ): In a suitable autoclave, combine 2-methylquinoline (0.49 mmol), cobalt(II) acetate tetrahydrate (5 mol%), and zinc powder (50 mol%) in water (1.5 mL).

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 30 bar of H₂.

-

Reaction: Stir the mixture at 70°C for 15 hours.

-

Work-up: After cooling and venting the autoclave, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford this compound as a yellow oil (92% yield).[4]

Self-Validation: The success of the synthesis can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis of the final product. The disappearance of the starting material (2-methylquinoline) and the appearance of a new spot corresponding to the product indicates reaction progression.

The catalytic hydrogenation of quinolines is believed to proceed via a stepwise reduction of the pyridine ring. The reaction is initiated by the adsorption of the heterocyclic ring onto the catalyst surface. In acidic media, protonation of the nitrogen atom can reduce the aromaticity of the pyridine ring, facilitating hydride transfer.[2] The steric hindrance from the methyl group in 2-methylquinoline can influence the rate of hydrogenation compared to unsubstituted quinoline.[5]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data | Source |

| ¹H NMR | δ (ppm) in CDCl₃: 7.07–6.99 (m, 2H, Ar-H), 6.68 (td, 1H, Ar-H), 6.56–6.50 (m, 1H, Ar-H), 3.77 (s, 1H, N-H), 3.52–3.39 (m, 1H, CH), 2.99–2.74 (m, 2H, CH₂), 2.05–1.93 (m, 1H, CH₂), 1.73–1.58 (m, 1H, CH₂), 1.27 (d, 3H, CH₃). | [4] |

| ¹³C NMR | δ (ppm) in CDCl₃: 144.8, 129.3, 126.7, 121.1, 117.0, 114.1, 47.2, 30.2, 26.6, 22.6. | [4] |

| IR (KBr) | ν (cm⁻¹): 3390 (N-H stretch), 2961, 2923, 2843 (C-H stretch), 1607, 1486 (aromatic C=C stretch). | [4] |

| Mass Spec. (EI) | m/z: 147 (M⁺), 132 (M-CH₃)⁺. | [2] |

Chemical Reactivity and Applications in Drug Development